

1-(4-Chlorophenyl)ethanone oxime chemical properties and structure

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Compound of Interest

Compound Name:	1-(4-Chlorophenyl)ethanone oxime
CAS No.:	1956-39-4
Cat. No.:	B157419

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Technical Whitepaper: 1-(4-Chlorophenyl)ethanone Oxime Structural Dynamics, Synthetic Protocols, and Reactivity Profile

Executive Summary

1-(4-Chlorophenyl)ethanone oxime (CAS 1956-39-4), also known as 4'-chloroacetophenone oxime, serves as a critical intermediate in the synthesis of nitrogen-containing heterocycles and amide derivatives via the Beckmann rearrangement.^{[1][2][3]} Its structural rigidity, conferred by the para-chloro substituent, makes it an ideal model substrate for studying the stereoelectronic effects in oxime isomerization and metal-ligand coordination chemistry. This guide provides a validated physicochemical profile, optimized synthetic workflows, and mechanistic insights into its reactivity, specifically tailored for applications in medicinal chemistry and agrochemical development.

Structural Characterization & Physicochemical Profile[4] [5]

The molecule consists of a p-chlorophenyl ring conjugated with a methyl ketoxime group. The presence of the C=N double bond introduces geometric isomerism, a critical factor influencing its reactivity in stereospecific transformations like the Beckmann rearrangement.

1.1 Molecular Geometry and Isomerism

The compound exists primarily as the (E)-isomer (anti-isomer) in the solid state and in solution, where the hydroxyl group (-OH) is positioned anti to the sterically bulkier 4-chlorophenyl group. This thermodynamic preference is driven by the minimization of steric repulsion between the lone pairs of the oxygen and the aromatic π -system.

- E-Isomer (Major): OH group is trans to the phenyl ring.
- Z-Isomer (Minor): OH group is cis to the phenyl ring (sterically crowded).

1.2 Physicochemical Data Table

Property	Value	Notes
IUPAC Name	(E)-N-(1-(4-chlorophenyl)ethylidene)hydroxylamine	
CAS Number	1956-39-4	Distinct from ketone precursor (CAS 99-91-2)
Molecular Formula	C ₈ H ₈ ClNO	
Molecular Weight	169.61 g/mol	
Melting Point	95 – 98 °C	Crystalline white solid
Solubility	Soluble in MeOH, EtOH, DMSO, CHCl ₃	Poorly soluble in water (<0.1 mg/mL)
pKa	~11.2 (Oxime OH)	Weakly acidic proton
Electronic Effect	p-Cl exerts -I (inductive) and +M (mesomeric)	Net deactivating on aromatic ring

Synthetic Pathways & Optimization

The synthesis of **1-(4-chlorophenyl)ethanone oxime** is a condensation reaction between 4-chloroacetophenone and hydroxylamine hydrochloride. While seemingly simple, control of pH is paramount to prevent the formation of side products or incomplete conversion.

2.1 Optimized Synthetic Protocol

Objective: Synthesis of >98% pure (E)-oxime isomer.

Reagents:

- 4-Chloroacetophenone (1.0 eq)
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$) (1.2 eq)
- Sodium Acetate (NaOAc) or Sodium Carbonate (Na_2CO_3) (1.5 eq)
- Solvent: Ethanol/Water (3:1 v/v)

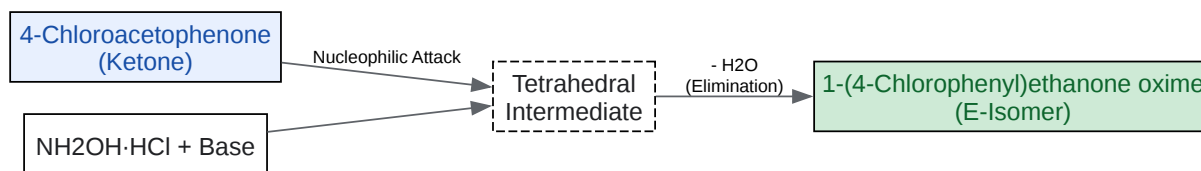
Step-by-Step Methodology:

- Dissolution: Dissolve 15.4 g (0.1 mol) of 4-chloroacetophenone in 60 mL of 95% Ethanol.
- Buffer Preparation: Dissolve 10.4 g (0.15 mol) of Hydroxylamine HCl and 12.3 g of Sodium Acetate in 40 mL of deionized water.
- Addition: Add the aqueous buffer solution dropwise to the ethanolic ketone solution under vigorous stirring.
- Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 4:1).
 - Validation: Disappearance of the ketone spot ($R_f \sim 0.6$) and appearance of the oxime spot ($R_f \sim 0.3$).
- Work-up: Cool the mixture to room temperature. The oxime often crystallizes directly. If not, remove ethanol under reduced pressure and add ice-cold water (100 mL) to precipitate the product.

- Purification: Filter the white precipitate, wash with cold water (3 x 20 mL), and recrystallize from Ethanol/Water (1:1) to yield needle-like crystals.

Yield: 85–92% Purity Check: Melting point (95–98°C) and ^1H NMR.

2.2 Reaction Pathway Visualization



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Caption: Condensation pathway of 4-chloroacetophenone with hydroxylamine. The reaction proceeds via nucleophilic attack followed by dehydration.

Reactivity & Mechanistic Insights: The Beckmann Rearrangement

The most chemically significant reaction for this oxime is the Beckmann Rearrangement, which converts the oxime into an amide.^{[5][6]} This transformation is stereospecific: the group anti (trans) to the leaving hydroxyl group migrates.

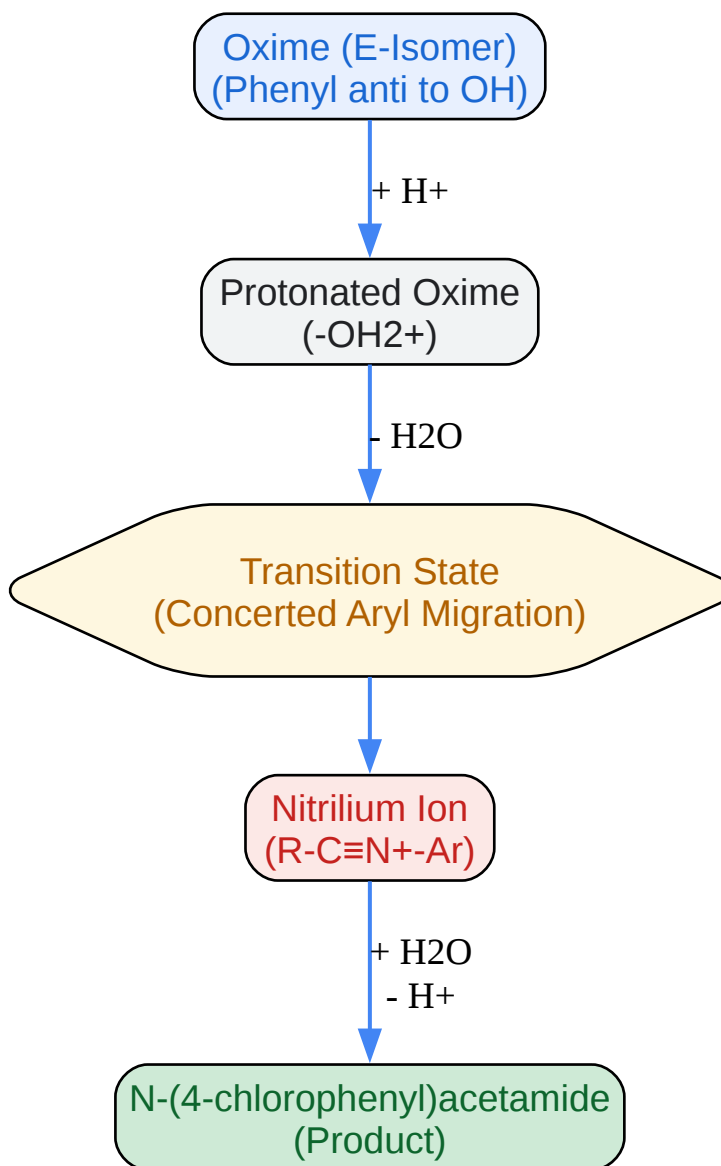
3.1 Mechanism and Regioselectivity

Since the (E)-isomer is the dominant species (Phenyl group anti to OH), the rearrangement predominantly yields N-(4-chlorophenyl)acetamide (4'-chloroacetanilide).

- Activation: Protonation of the OH group converts it into a good leaving group ($-\text{OH}_2^+$).
- Migration: The aryl ring (4-chlorophenyl) migrates to the nitrogen atom simultaneously as water departs. This concerted [1,2]-shift forms a nitrilium ion.
 - Note: Aryl groups generally have a higher migratory aptitude than alkyl (methyl) groups, reinforcing this pathway.

- Hydrolysis: Water attacks the nitrilium ion, followed by tautomerization to form the stable amide.

3.2 Beckmann Rearrangement Diagram



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Caption: Stereospecific Beckmann rearrangement mechanism. The anti-periplanar migration of the 4-chlorophenyl group dictates the formation of the N-aryl acetamide.

Spectroscopic Identification

Reliable identification requires analysis of the NMR signals, particularly the methyl singlet and the broad hydroxyl proton.

4.1 ^1H NMR Data (400 MHz, DMSO- d_6)

Shift (δ ppm)	Multiplicity	Integration	Assignment
11.35	Singlet (Broad)	1H	=N-OH (Exchangeable with D_2O)
7.65	Doublet (J=8.6 Hz)	2H	Ar-H (Ortho to Cl)
7.40	Doublet (J=8.6 Hz)	2H	Ar-H (Meta to Cl)
2.15	Singlet	3H	-CH ₃ (Methyl group)

Interpretation: The distinct singlet at 2.15 ppm corresponds to the methyl group adjacent to the C=N bond. The aromatic region shows a classic AA'BB' pattern typical of para-substituted benzenes.

4.2 Infrared (IR) Spectroscopy

- 3200 – 3300 cm^{-1} : Broad O-H stretch (H-bonded).
- 1640 – 1660 cm^{-1} : Weak C=N stretching vibration.
- 1090 cm^{-1} : Ar-Cl stretch.

Applications in Drug Development & Agrochemistry[11]

5.1 Pharmaceutical Intermediates

The amide product of the Beckmann rearrangement, N-(4-chlorophenyl)acetamide, is a structural analog of Acetaminophen (Paracetamol), where the hydroxyl group is replaced by chlorine. This scaffold is used in:

- Analgesic research: Studying the metabolic stability of halo-substituted anilides.
- Kinase Inhibitors: The 4-chloroaniline moiety is a "privileged structure" found in various kinase inhibitors (e.g., Sorafenib fragments).

5.2 Agrochemical Fungicides

Oxime ethers derived from this compound (via O-alkylation) exhibit potent antifungal activity. The oxime moiety acts as a toxophore, disrupting fungal cell wall biosynthesis.

- Protocol: Reaction of the oxime with benzyl halides in the presence of NaH yields O-benzyl oxime ethers, which are screened for activity against *Aspergillus niger*.

References

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